Home > Products > Screening Compounds P7906 > Technetium Tc-99M sulfur colloid
Technetium Tc-99M sulfur colloid -

Technetium Tc-99M sulfur colloid

Catalog Number: EVT-10908365
CAS Number:
Molecular Formula: S8Tc
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Technetium 99m sulfur colloid is a radiopharmaceutical diagnostic agent used in the evaluation of various conditions including lymph node metastases in breast cancer, detection of shunt patency, imaging of reticuloendothelial cells for assessment of liver function, and studies of esophageal transit and gastroesophageal reflux. Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. Depending on site of administration and intended usage, Technetium 99m sulfur colloid enters the capillaries and is transported to the lymph nodes (subcutaneous injection), mixes with peritoneal fluid (intraperitoneal injection), is taken up by reticulocytes (intravenous injection), or enters the gastroesphageal tract (oral administration).
Technetium Tc-99m Sulfur Colloid is a gamma-emitting colloid used in scintillation scanning of the reticuloendothelial system (RES). After intravenous administration, technetium Tc 99m sulfur colloid is phagocytized by the reticuloendothelial system and concentrated in the liver, spleen, and bone marrow; detection/localization of phagocytized gamma ray-emitting colloid is performed with a gamma-ray scintillation camera. Scintillation scanning using technetium Tc 99m colloid sulfur helps determine the distribution and function of the RES and the extent to which tumor involves the RES. The RES includes cells types that can phagocytize and sequester inert particles and vital dyes; RES cell types include macrophages or macrophage precursors, specialized endothelial cells lining the sinusoids of the liver, spleen, and bone marrow, and reticular cells of lymphatic tissue and of bone marrow.
A gamma-emitting radionuclide imaging agent used for the diagnosis of diseases in many tissues, particularly in the gastrointestinal system, liver, and spleen.
Synthesis Analysis

The synthesis of technetium Tc-99m sulfur colloid involves several technical steps. Initially, molybdenum-99 is irradiated to produce technetium-99m. This process can be performed using cyclotrons or nuclear reactors. The technetium-99m is then combined with sulfur to form a colloidal suspension.

The colloidal nature is crucial as it allows for the proper distribution within the body and uptake by the reticuloendothelial system, which includes organs such as the liver and spleen . The synthesis must ensure that the final product maintains high purity and specific activity, which are essential for effective imaging.

Molecular Structure Analysis

The molecular formula for technetium Tc-99m sulfur colloid is represented as S8TcS_8Tc, indicating a structure where eight sulfur atoms are coordinated with a single technetium atom . The molecular weight is approximately 355.426 Da.

In terms of stereochemistry, technetium Tc-99m sulfur colloid is achiral, meaning it does not have distinct enantiomers. The structure allows for effective interaction with biological tissues during imaging procedures .

Chemical Reactions Analysis

Technetium Tc-99m sulfur colloid primarily undergoes gamma decay, emitting gamma rays that can be detected by gamma cameras during imaging procedures. The decay process involves an isomeric transition where technetium-99m decays to stable technetium-99 with a half-life of approximately 6 hours .

Mechanism of Action

The mechanism of action for technetium Tc-99m sulfur colloid relies on its distribution within the body after administration. Upon injection (intravenous or subcutaneous), it travels through the bloodstream and is preferentially taken up by reticuloendothelial cells located in the liver, spleen, and bone marrow. This selective uptake allows for detailed imaging of these organs during single photon emission computed tomography (SPECT) scans .

The emitted gamma rays from the decay of technetium-99m provide real-time images that help in diagnosing various conditions, including cancerous metastases and assessing organ function.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Technetium Tc-99m sulfur colloid typically appears as a cloudy or opaque solution due to its colloidal nature.
  • Stability: It must be stored under controlled conditions to maintain stability and efficacy.

Chemical Properties:

  • Solubility: It is soluble in physiological saline but requires specific conditions to maintain its colloidal state.
  • Reactivity: The compound is stable under physiological conditions but may react with certain agents that could alter its effectiveness or stability.

Relevant data indicates that the compound has no defined stereocenters or optical activity, reinforcing its achiral nature .

Applications

Technetium Tc-99m sulfur colloid has extensive applications in medical diagnostics:

  • Liver-Spleen Scans: It is traditionally used to assess liver and spleen function by visualizing reticuloendothelial activity.
  • Lymph Node Imaging: Essential for identifying lymph nodes involved in cancer metastasis, particularly in breast cancer patients.
  • Gastrointestinal Imaging: Used to evaluate esophageal transit times and detect gastroesophageal reflux disease.

Approximately 30 million procedures utilizing technetium Tc-99m occur annually worldwide, making it one of the most widely used radioisotopes in medical diagnostics . Its ability to provide clear images while minimizing patient radiation exposure underscores its significance in contemporary medical practices.

Historical Development and Evolution in Nuclear Medicine

Discovery and Early Applications of Technetium-Based Radiopharmaceuticals

The foundation for Technetium-99m (Tc-99m) radiopharmaceuticals began with the artificial production of technetium by Carlo Perrier and Emilio Segrè in 1937. However, it was the development of the molybdenum-99/technetium-99m (Mo-99/Tc-99m) generator system in the 1960s that revolutionized nuclear medicine. This system allowed the on-site elution of sodium pertechnetate (Na⁹⁹ᵐTcO₄⁻), the precursor for radiolabeling. Early Tc-99m radiopharmaceuticals focused on ionic complexes like technetium-99m diethylenetriaminepentaacetic acid (DTPA) for renal imaging. The innovation of colloidal formulations emerged when researchers bound Tc-99m to particulate matrices, enabling phagocytosis by the reticuloendothelial system (RES). Technetium-99m sulfur colloid, synthesized by reacting pertechnetate with sodium thiosulfate under acidic conditions, became a cornerstone agent. Its initial applications included liver and spleen imaging (1966), leveraging the RES uptake of colloidal particles (80–90% by Kupffer cells). By the 1970s, it was repurposed for gastrointestinal bleeding studies due to its extravasation at hemorrhage sites [7] [8].

Table 1: Early Milestones in Technetium-99m Radiopharmaceuticals

YearDevelopmentClinical Impact
1937Artificial synthesis of technetiumEnabled isotope production
1960sMo-99/Tc-99m generator commercializationFacilitated widespread clinical use of Tc-99m
1966First human use of Tc-99m sulfur colloidStandardized liver/spleen scintigraphy
1970sAdaptation for GI bleeding scansNon-invasive localization of active hemorrhage

Transition from Antimony Trisulfide to Technetium-99m Sulfur Colloid in Lymphoscintigraphy

Lymphoscintigraphy, the imaging of lymphatic drainage, initially relied on technetium-99m antimony trisulfide colloid (1980s). This agent, with a particle size of 3–30 nm, demonstrated rapid migration from injection sites to sentinel lymph nodes due to optimal phagocytic kinetics. However, its commercial availability was limited by complex preparation protocols requiring in situ antimony sulfide colloid formation and heating with pertechnetate [3] [9]. Technetium-99m sulfur colloid emerged as a practical alternative. Its preparation involved simpler chemistry: acidification of sodium thiosulfate with hydrochloric acid, generating sulfur particles that incorporated Tc-99m during colloid nucleation. Particle size distribution proved critical; unfiltered preparations yielded large aggregates (100–1,000 nm), while filtration (0.22 μm) produced smaller particles (15–50 nm) ideal for lymphatic migration. Studies confirmed that filtered Technetium-99m sulfur colloid achieved sentinel node identification rates exceeding 97% in breast cancer and melanoma, comparable to antimony trisulfide. Key advantages driving adoption included:

  • Commercial accessibility: Pre-kit formulations reduced preparation variability [2] [6].
  • Radiolabeling stability: Technetium-99m sulfur colloid maintained >95% radiochemical purity over 6 hours [6].
  • Versatility: Adaptability for RES imaging and lymphatic mapping consolidated clinical workflows [4] [7].

Table 2: Particle Size Comparison of Lymphoscintigraphic Agents

Colloid TypeMean Particle Size (nm)Preparation MethodClinical Utility
Technetium-99m antimony trisulfide3–30 (TEM)Heating antimony sulfide with Tc-99m/pertechnetateHigh node retention; complex synthesis
Unfiltered Tc-99m sulfur colloid100–1,000Acidification of sodium thiosulfateLiver/spleen imaging
Filtered (0.22 μm) Tc-99m sulfur colloid15–50 (membrane filtration)Post-synthesis filtrationSentinel node mapping

Global Adoption and Standardization in Diagnostic Protocols

The integration of Technetium-99m sulfur colloid into routine nuclear medicine required harmonizing preparation protocols and imaging guidelines. The International Atomic Energy Agency (IAEA) and the United States Nuclear Regulatory Commission (NRC) spearheaded standardization. Key developments included:

  • Radiolabeling consistency: The NRC’s Advisory Committee on Medical Uses of Isotopes (ACMUI) established heating time and filtration standards to ensure particle size reproducibility. Prolonged heating (5–10 minutes) with fresh pertechnetate eluates generated smaller particles (≤50 nm), optimizing lymph node uptake [2] [5].
  • Imaging protocols: The European Association of Nuclear Medicine (EANM) codified injection techniques (intradermal vs. peritumoral) and imaging intervals (5–30 minutes post-injection) for sentinel node mapping. Dynamic imaging captured lymphatic flow, while static images (1–2 hours) confirmed node retention [5] [8].
  • Global regulatory approvals: Technetium-99m sulfur colloid gained FDA approval for lymphoscintigraphy (1990s) and later for gastrointestinal studies. Its inclusion in the Drugs and Lactation Database (LactMed) by the United States National Library of Medicine validated its safety profile, further supporting adoption. By 2020, it was listed in the American College of Radiology guidelines as a first-line agent for sentinel node biopsy in breast cancer [1] [7].

Therapeutic areas expanded beyond oncology to include lymphedema assessment, where abnormal drainage patterns could be quantified. Hybrid imaging (single-photon emission computed tomography/computed tomography (SPECT/CT)) further cemented its role by fusing functional lymphatic data with anatomical localization [5] [10]. Today, Technetium-99m sulfur colloid remains indispensable, reflecting 60 years of refinement in colloidal radiopharmaceutical science.

Properties

Product Name

Technetium Tc-99M sulfur colloid

IUPAC Name

octathiocane;technetium-99

Molecular Formula

S8Tc

Molecular Weight

355.4 g/mol

InChI

InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1

InChI Key

FJTPHHNWVXNMEK-IEOVAKBOSA-N

Canonical SMILES

S1SSSSSSS1.[Tc]

Isomeric SMILES

S1SSSSSSS1.[99Tc]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.